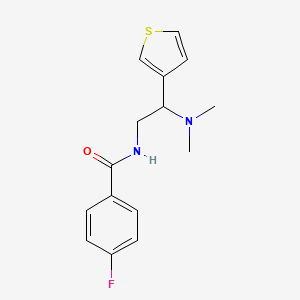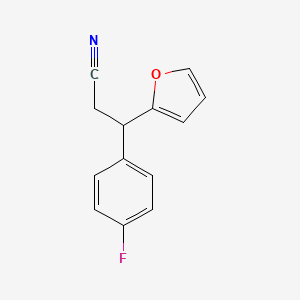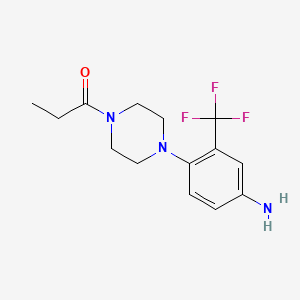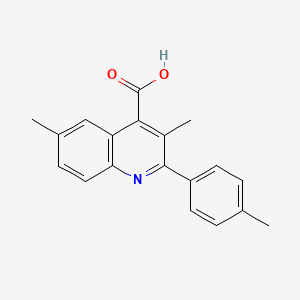
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(difluoromethoxy)phenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(difluoromethoxy)phenyl)propanoic acid is a useful research compound. Its molecular formula is C25H21F2NO5 and its molecular weight is 453.442. The purity is usually 95%.
BenchChem offers high-quality (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(difluoromethoxy)phenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(difluoromethoxy)phenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biomedical Applications
Fmoc-Tyr(CF2H)-OH is used in the creation of peptide-based hydrogels (PHGs), which are biocompatible materials suitable for various biological, biomedical, and biotechnological applications . These hydrogels are suitable for drug delivery and diagnostic tools for imaging .
Tissue Engineering
The Fmoc-Tyr(CF2H)-OH compound plays a significant role in tissue engineering. For instance, Fmoc-K3 hydrogel, which is more rigid (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
Drug Delivery
Peptide-based hydrogels, which can be created using Fmoc-Tyr(CF2H)-OH, have been used for drug delivery . These hydrogels have unique properties such as biocompatibility, biodegradability, easily tunable hydrophilicity/hydrophobicity, and modular incorporation of stimuli sensitivity .
3D Bioprinting
The compound is also used in 3D bioprinting, a process that creates cell patterns in a confined space using 3D printing technologies, where cell function and viability are preserved within the printed construct .
Wound Healing
Fmoc-Tyr(CF2H)-OH is used in the creation of peptide-based hydrogels that have applications in wound healing . These hydrogels can provide a physiologically relevant environment for in vitro experiments .
Functional Two-Component Hydrogel Formation
Fmoc-Tyr(CF2H)-OH can be combined with catechol-containing Fmoc-3,4-dihydroxyphenylalanine (Fmoc-DOPA) to form a functional two-component hydrogel. This hydrogel combines the physical characteristics of the Fmoc-Tyr hydrogels and the functionality of the catechol groups .
Mécanisme D'action
Target of Action
Fmoc-Tyr(CF2H)-OH, also known as Fmoc-O-(difluoromethyl)-L-Tyrosine or (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(difluoromethoxy)phenyl)propanoic acid, is primarily used in the synthesis of peptides . The primary targets of this compound are the peptide chains that are being synthesized .
Mode of Action
The compound works by attaching to the C-terminal amino acid residue of the target peptide via its carboxyl group . This attachment is facilitated by the Fmoc (9-fluorenylmethoxycarbonyl) group, which serves as a protective group for the amino acid during the synthesis process . The Fmoc group can be removed when necessary, allowing the amino acid to participate in peptide bond formation .
Biochemical Pathways
Fmoc-Tyr(CF2H)-OH is involved in the biochemical pathway of peptide synthesis, specifically the Fmoc/tBu solid-phase synthesis . This method of peptide synthesis involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . The compound plays a crucial role in this process, contributing to the formation of peptide bonds that link amino acids together to form peptides .
Pharmacokinetics
The compound must be stable enough to withstand the conditions of the synthesis process, yet it must also be able to react appropriately when required .
Result of Action
The result of the action of Fmoc-Tyr(CF2H)-OH is the successful synthesis of peptides. By attaching to the C-terminal of the target peptide and participating in peptide bond formation, this compound helps to extend the peptide chain, leading to the formation of the desired peptide .
Action Environment
The action of Fmoc-Tyr(CF2H)-OH is influenced by the environment in which peptide synthesis occurs. Factors such as temperature, pH, and the presence of other reagents can all impact the efficacy and stability of the compound . For example, the compound must be stable under the alkaline conditions used for Fmoc deprotection . Additionally, the compound is typically stored at low temperatures (2-8°C) to maintain its stability .
Propriétés
IUPAC Name |
(2S)-3-[4-(difluoromethoxy)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F2NO5/c26-24(27)33-16-11-9-15(10-12-16)13-22(23(29)30)28-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22,24H,13-14H2,(H,28,31)(H,29,30)/t22-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFRRIPQOINVHF-QFIPXVFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OC(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)OC(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(difluoromethoxy)phenyl)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-2-[2,3-dioxo-4-[2-(4-sulfamoylphenyl)ethyl]pyrazin-1-yl]acetamide](/img/no-structure.png)
![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2999843.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2999844.png)
![1-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2999845.png)
![2,4-dichloro-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-5-methylbenzenesulfonamide](/img/structure/B2999851.png)


![(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2999855.png)



![2-(Benzo[d]thiazol-2-ylthio)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2999860.png)
![N-(4-bromophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2999862.png)
![4-methoxy-N-[2-(phenylsulfanyl)ethyl]benzamide](/img/structure/B2999863.png)